molecular formula C13H15Cl2NO B5803203 N-(2,6-dichlorophenyl)cyclohexanecarboxamide

N-(2,6-dichlorophenyl)cyclohexanecarboxamide

Cat. No.: B5803203
M. Wt: 272.17 g/mol
InChI Key: HRQJGWDFYRTIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dichlorophenyl)cyclohexanecarboxamide (CAS: Unspecified in evidence) is a carboxamide derivative featuring a cyclohexane ring linked via a carboxamide group to a 2,6-dichlorophenyl aromatic system. Its structure has been confirmed via $ ^1H $- and $ ^{13}C $-NMR spectroscopy, with key shifts at δ 25.8, 25.9 (cyclohexane carbons), 45.7 (amide-linked carbon), and 174.1 ppm (carbonyl carbon) .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRQJGWDFYRTIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2,6-dichloroaniline with cyclohexanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-dichlorophenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Comparison with Analogs

Carboxamide Derivatives with Dichlorophenyl Substitutions

The 2,6-dichlorophenyl group is a common motif in bioactive compounds. Key structural analogs include:

Table 1: Structural Analogs and Their Features
Compound Name Core Structure Key Modifications Biological Activity Reference
N-(2,6-Dichlorophenyl)cyclohexanecarboxamide Cyclohexane carboxamide 2,6-dichlorophenyl substituent Undisclosed
N-(3-Chlorophenyl)-3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamide (7f) Isoxazole carboxamide 3-chlorophenyl + methylisoxazole SecA inhibitor (IC$_{50}$ ~µM)
N-(4-Chlorophenyl)cyclohexanecarboxamide Cyclohexane carboxamide 4-chlorophenyl substituent Undisclosed
N-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxamide monohydrate Isoxazole carboxamide Methylisoxazole + monohydrate Immunomodulatory (leflunomide analog)

Key Observations :

  • Substituent Position: The 2,6-dichloro configuration enhances steric bulk and electronic effects compared to mono-substituted analogs (e.g., 4-chlorophenyl in ).
  • Heterocyclic Modifications: Isoxazole-containing analogs (e.g., 7f ) exhibit distinct bioactivity (e.g., SecA inhibition, immunomodulation), highlighting the role of heterocycles in target engagement.

Pharmacological Analogs

LIA: N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide

LIA, a lidocaine analog, shares the 2,6-dichlorophenyl group but replaces the cyclohexane carboxamide with a piperidinyl acetamide moiety. Pharmacological studies indicate LIA retains local anesthetic and analgesic properties, with enhanced metabolic stability compared to lidocaine .

Clonidine Hydrochloride

Clonidine (2-((2,6-dichlorophenyl)imino)imidazolidine hydrochloride) is an α$_2$-adrenergic agonist used for hypertension. Unlike this compound, clonidine’s imidazoline ring enables receptor binding, demonstrating how minor structural changes drastically alter pharmacological profiles .

Physicochemical and Spectroscopic Comparisons

NMR Spectroscopy

Table 2: $ ^{13}C $-NMR Data Comparison
Compound Cyclohexane Carbons (δ, ppm) Aromatic Carbons (δ, ppm) Carbonyl Carbon (δ, ppm) Reference
This compound 25.8, 25.9, 29.8 128.4, 128.5, 132.3 174.1
N-(2,6-Diisopropylphenyl)cyclohexanecarboxamide Not reported Not reported Not reported

Insight : The cyclohexane carbons remain consistent across analogs, while aromatic shifts vary with substituent electronegativity (e.g., chlorine vs. isopropyl groups).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.